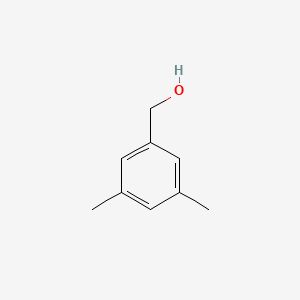

(3,5-Dimethylphenyl)methanol

描述

Contextualizing (3,5-Dimethylphenyl)methanol within Advanced Organic Chemistry

This compound, also known as 3,5-dimethylbenzyl alcohol, belongs to the family of aromatic primary alcohols. nih.gov Its structure consists of a benzyl (B1604629) alcohol core with methyl substituents at positions 3 and 5 of the phenyl ring. nih.gov This substitution pattern is significant as it influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity in chemical transformations.

In the landscape of advanced organic chemistry, this compound serves primarily as a versatile precursor. The hydroxyl (-OH) group is a reactive site for a variety of reactions, including oxidation, esterification, and nucleophilic substitution. patsnap.com The aromatic ring can also participate in electrophilic substitution reactions, although the existing substituents guide the position of new functional groups. Its role as a molecular building block is crucial in the construction of more complex molecules with tailored properties for applications in materials science and analytical chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₁₂O nih.govsigmaaldrich.com |

| Molecular Weight | 136.19 g/mol nih.gov |

| CAS Number | 27129-87-9 nih.govsigmaaldrich.com |

| Physical Form | Colorless liquid sigmaaldrich.comalfa-chemistry.com |

| Density | 0.927 g/mL at 25 °C alfa-chemistry.com |

Significance and Research Trajectory of Substituted Benzyl Alcohols

The class of substituted benzyl alcohols, to which this compound belongs, is of fundamental importance in organic synthesis. Benzyl alcohols are precursors to a wide array of functional groups. For instance, they can be oxidized to form benzaldehydes or benzoic acids, which are themselves key intermediates in the chemical industry. patsnap.com The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions to produce benzyl halides and other derivatives. patsnap.comresearchgate.net

The research trajectory for the synthesis of substituted benzyl alcohols has evolved to include sophisticated and efficient methodologies. Modern synthetic strategies focus on high selectivity and functional group tolerance. Key approaches include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are employed to construct the carbon skeleton of substituted benzyl alcohols from aryl halides and appropriate boron reagents. organic-chemistry.org

Benzylic C-H Oxidation: Direct oxidation of C-H bonds at the benzylic position of substituted toluenes offers a direct route to benzyl alcohols. Recent advancements have focused on developing selective catalysts that can perform this transformation without over-oxidation to the corresponding ketone or carboxylic acid. acs.org

Reduction of Carbonyls: The reduction of substituted benzaldehydes or benzoic acids is a traditional and reliable method for preparing benzyl alcohols.

The substituents on the aromatic ring play a critical role in modulating the reactivity of the benzyl alcohol. Electron-donating groups, such as the methyl groups in this compound, can influence the stability of reaction intermediates and the nucleophilicity of the alcohol, thereby affecting reaction rates and outcomes. This ability to tune molecular properties through substitution is a cornerstone of modern synthetic chemistry.

Overview of Current Research Trends and Future Directions for this compound

Current research involving this compound is prominently focused on its application in the field of chiral separations. The compound is a critical precursor for the synthesis of chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). researchgate.netnih.gov

Specifically, this compound is used to create carbamate (B1207046) derivatives of polysaccharides like cellulose (B213188) and amylose. The resulting materials, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are highly effective chiral selectors. researchgate.netacs.org These CSPs can discriminate between enantiomers (mirror-image isomers) of a wide range of chiral compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often enantiomer-specific. researchgate.netnih.gov Research has demonstrated that these particular CSPs show excellent enantioselective capabilities for various classes of compounds, including flavanones and pharmaceutical drugs like β-blockers. researchgate.netnih.gov

Future directions for this compound are likely to continue leveraging its unique structure for advanced applications. Potential areas of investigation include:

Development of Novel Polymers and Materials: Its derivatives could be incorporated into polymers to create materials with specific thermal or mechanical properties. chemicalbook.com

Synthesis of Biologically Active Molecules: The (3,5-dimethylphenyl) moiety is a structural motif that can be explored in the design of new pharmaceutical or agrochemical agents. tuodaindus.com

Catalysis: As a ligand precursor, derivatives of this compound could be used to synthesize new catalysts for organic transformations.

The continued exploration of this compound and its derivatives promises to yield further innovations in analytical, materials, and synthetic chemistry.

Structure

3D Structure

属性

IUPAC Name |

(3,5-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWWTJDRVBWBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181593 | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27129-87-9 | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27129-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXP4Z8EX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dimethylphenyl Methanol

Established Synthetic Routes to (3,5-Dimethylphenyl)methanol

The synthesis of this compound can be achieved through several reliable and well-documented chemical strategies. The most prominent of these involve the reduction of a carbonyl precursor, namely 3,5-dimethylbenzaldehyde (B1265933), and the construction of the carbon skeleton using powerful organometallic reagents.

Reductive Methods for Carbonyl Precursors

A primary and straightforward method for synthesizing this compound is through the reduction of its corresponding aldehyde, 3,5-dimethylbenzaldehyde. This transformation can be accomplished using various reducing agents, ranging from complex metal hydrides to catalytic hydrogenation.

Hydride Reductions: Sodium borohydride (NaBH₄) is a mild and selective reducing agent highly effective for converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, where the aldehyde is reduced to the primary alcohol with high efficiency. masterorganicchemistry.comcdnsciencepub.com The general order of reactivity for carbonyl groups with NaBH₄ is aldehydes > ketones > conjugated enones, allowing for significant chemoselectivity. cdnsciencepub.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols, but its higher reactivity requires the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). quora.com

Catalytic Hydrogenation: An alternative reductive method is catalytic hydrogenation. This process involves reacting 3,5-dimethylbenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. scirp.org Common catalysts for this transformation include nickel, platinum, and ruthenium-based systems. researchgate.net The reaction conditions, such as temperature, pressure, and catalyst choice, are crucial for achieving high selectivity for the desired benzyl (B1604629) alcohol. scirp.org In some cases, over-reduction can lead to the formation of 3,5-dimethyltoluene via hydrogenolysis of the alcohol, a side reaction that must be carefully controlled. researchgate.net Studies on the hydrogenation of benzaldehyde (B42025) have shown that the aromatic ring is generally unreactive under conditions that hydrogenate the carbonyl group, allowing for the selective formation of the benzyl alcohol. scirp.org

| Method | Typical Reagents | Common Solvents | Key Advantages |

|---|---|---|---|

| Sodium Borohydride Reduction | NaBH₄ | Methanol, Ethanol | High chemoselectivity, mild conditions, operational simplicity. |

| Lithium Aluminum Hydride Reduction | LiAlH₄ | Diethyl ether, THF (anhydrous) | High reactivity and efficiency. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pt, Ru) | Ethanol, Ethyl Acetate (B1210297) | Atom-economical, suitable for large-scale synthesis. |

Grignard and Organolithium Reagent Approaches to this compound

Organometallic reagents provide a powerful route for forming new carbon-carbon bonds. The synthesis of this compound can be achieved by reacting an appropriate organometallic species with formaldehyde (B43269), the simplest aldehyde.

Grignard Reaction: The Grignard reaction is a cornerstone of organic synthesis for creating alcohols. wisc.edu To produce this compound, a Grignard reagent, 3,5-dimethylphenylmagnesium halide (typically bromide or chloride), is first prepared by reacting 3,5-dimethylhalobenzene with magnesium metal in an anhydrous ether solvent. utdallas.edu This highly nucleophilic reagent is then reacted with formaldehyde (H₂C=O). organic-chemistry.orglibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a primary alcohol after an acidic workup. wisc.edulibretexts.org Due to the high reactivity of Grignard reagents, all glassware and solvents must be scrupulously dried, as traces of water will protonate and destroy the reagent. mnstate.educerritos.edu

Organolithium Approach: Similar to the Grignard approach, organolithium reagents can be used to synthesize this compound. The synthesis would involve the preparation of 3,5-dimethylphenyllithium, typically from 3,5-dimethylhalobenzene and an alkyllithium reagent (like n-butyllithium) or lithium metal. This organolithium species is then reacted with formaldehyde to yield the target alcohol after aqueous workup. The viability of this methodology is supported by studies on structurally similar compounds, such as the successful generation of 3,5-dimethoxybenzyllithium and its subsequent reaction with various electrophiles, including aldehydes. researchgate.net

Alternative Synthetic Pathways for this compound Analogs

Research into related molecular structures has uncovered alternative synthetic strategies that can be applied to the synthesis of this compound analogs, particularly those based on the resorcinol framework or involving direct functionalization of C-H bonds.

Synthesis from Resorcinol Derivatives: The 1,3,5-substitution pattern of the target molecule is shared by derivatives of resorcinol (1,3-dihydroxybenzene). One innovative route involves the generation of a 3,5-dimethoxybenzyllithium intermediate from 3,5-dimethoxybenzyl methyl ether. researchgate.net This stable organometallic compound can be trapped with a wide range of electrophiles to create various 5-substituted resorcinol derivatives, which are analogs of the target structure. researchgate.net Other synthetic methods for resorcinol derivatives involve acylation reactions or esterification to modify the core structure. jmchemsci.commdpi.comjmchemsci.com

Direct C–H Oxidation: A more direct and modern approach involves the selective oxidation of benzylic C-H bonds. Methods have been developed for the synthesis of benzylic alcohols through the direct monooxidation of alkylated benzenes. acs.org For instance, using bis(methanesulfonyl) peroxide as an oxidant allows for the selective conversion of a benzylic methylene (B1212753) group into a mesylate, which is then hydrolyzed to the corresponding benzylic alcohol. This approach avoids the need for pre-functionalized starting materials like aldehydes or halides. acs.org

Mechanistic Studies of this compound Formation

Understanding the step-by-step process by which this compound is formed is crucial for optimizing reaction conditions and maximizing yields. Mechanistic studies focus on identifying key intermediates and analyzing the reaction kinetics.

Elucidation of Reaction Intermediates in this compound Synthesis

The primary synthetic routes to this compound proceed through well-characterized reaction intermediates.

In Reductive Methods: During the reduction of 3,5-dimethylbenzaldehyde with sodium borohydride, the reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This forms a tetrahedral intermediate, specifically a tetraalkoxyborate, where the oxygen atom from the carbonyl group is coordinated to the boron atom. This intermediate is stable until a protic workup (e.g., addition of water or dilute acid) hydrolyzes the boron-oxygen bonds to release the final this compound product.

In Grignard and Organolithium Reactions: The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon of formaldehyde. quora.com This step forms a magnesium alkoxide salt (RCH₂OMgX) as a key intermediate. quora.comwisc.edu This alkoxide is a stable species within the anhydrous reaction medium. The final alcohol is liberated only upon the addition of a proton source, such as dilute aqueous acid (e.g., HCl or H₂SO₄), during the workup step, which protonates the alkoxide oxygen. utdallas.edu Similarly, the organolithium reaction proceeds through a corresponding lithium alkoxide intermediate.

| Synthetic Route | Key Intermediate | Formation Step | Conversion to Product |

|---|---|---|---|

| Hydride Reduction (e.g., NaBH₄) | Tetraalkoxyborate | Nucleophilic attack of H⁻ on the carbonyl carbon. | Hydrolysis during aqueous workup. |

| Grignard Reaction | Magnesium Alkoxide (RCH₂OMgX) | Nucleophilic attack of Grignard reagent on formaldehyde. | Protonation during acidic workup. |

| Organolithium Reaction | Lithium Alkoxide (RCH₂OLi) | Nucleophilic attack of organolithium reagent on formaldehyde. | Protonation during aqueous workup. |

Kinetic Analysis of this compound Synthesis Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively published, analysis of analogous reactions provides significant insight.

For the reduction of aromatic aldehydes, kinetic studies on the reaction of benzaldehyde with sodium borohydride in dimethyl sulfoxide-water systems have shown that the reactions follow second-order kinetics. rsc.org The rate of reduction is highly dependent on the solvent composition; the rate constants were found to decrease as the proportion of water in the solvent is reduced. rsc.org The general reactivity of NaBH₄ is also known to be solvent-dependent, with the rate of reduction in alcoholic solvents following the order: methanol > ethanol > 2-propanol > tert-butanol. cdnsciencepub.com

In the case of catalytic hydrogenation, the reaction kinetics are more complex, depending on factors such as the nature of the catalyst, the surface area of the support, hydrogen pressure, and temperature. The rate of hydrogenation of benzaldehyde derivatives is influenced by the electronic properties of substituents on the phenyl ring. researchgate.net

For Grignard reactions, the rate is influenced by the solvent, temperature, and the concentration of the reactants. The reaction is typically fast, with the nucleophilic addition to the carbonyl being the rate-determining step. The formation of the Grignard reagent itself can have an induction period, which can sometimes be overcome by the addition of an activator like iodine or by physically crushing the magnesium to expose a fresh reactive surface. mnstate.edu

Stereochemical Control and Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound with high enantiomeric purity is of significant interest for applications in pharmaceuticals and materials science. A key strategy to achieve this is the asymmetric reduction of the corresponding prochiral ketone, 3,5-dimethylacetophenone. Biocatalysis has emerged as a powerful tool in this regard, offering high enantioselectivity under mild reaction conditions.

One notable approach involves the use of microorganisms as whole-cell biocatalysts. For instance, various strains of Lactobacillus, such as Lactobacillus kefiri, have demonstrated considerable potential in the asymmetric reduction of aromatic ketones. These biocatalysts contain alcohol dehydrogenases that can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of a specific enantiomer of the corresponding alcohol. While direct studies on 3,5-dimethylacetophenone are not extensively documented, the successful enantioselective reduction of structurally similar acetophenones suggests the high potential of this method. For example, the bioreduction of acetophenone using Lactobacillus kefiri P2 has been shown to produce the corresponding chiral alcohol with an enantiomeric excess of up to 99%. nih.govresearchgate.net The steric and electronic properties of the substituents on the aromatic ring can influence both the conversion rate and the enantioselectivity of the reaction. researchgate.net

The general mechanism for the biocatalytic reduction of a prochiral ketone like 3,5-dimethylacetophenone involves the enzyme's active site binding the substrate in a specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to the carbonyl carbon, followed by protonation to yield the chiral alcohol. The enzyme's chiral environment dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the product.

Below is a table summarizing the potential for enantioselective bioreduction of 3,5-dimethylacetophenone based on findings with analogous substrates.

| Biocatalyst Strain | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| Lactobacillus kefiri P2 | Acetophenone | (S)-1-Phenylethanol | >99% | High | nih.govresearchgate.net |

| Plant-based biocatalysts (e.g., Daucus carota) | Various aromatic ketones | Predominantly (S)-alcohols | High | Moderate to High | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to reduce the environmental footprint of its production. Key areas of focus include the development of sustainable catalysts and the implementation of solvent-free and atom-economical reaction pathways.

Catalyst Development for Sustainable this compound Production

The development of efficient and recyclable catalysts is central to the sustainable synthesis of this compound, primarily through the reduction of 3,5-dimethylbenzaldehyde or 3,5-dimethylacetophenone. Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse.

While specific catalysts tailored for this compound are still under active investigation, research on the hydrogenation of other aromatic aldehydes and ketones provides valuable insights. For instance, palladium-based catalysts have shown high efficiency in the solvent-free oxidation of benzylic alcohols to aldehydes, a reversible process that highlights their potential for the reverse reaction under hydrogenation conditions. nih.govrsc.org Supported metal nanoparticles, for example, palladium on aluminum oxy-hydroxide (Pd/AlO(OH)), have been used for the selective oxidation of benzyl alcohols and could be adapted for the reduction of the corresponding aldehydes. nih.gov

Furthermore, catalytic transfer hydrogenation offers a safer and more experimentally convenient alternative to using high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as isopropanol, in the presence of a suitable catalyst. Ruthenium and iridium complexes are often used for this purpose. nih.govorganic-chemistry.org The development of catalysts immobilized on solid supports is a key area of research to enhance their recyclability and sustainability.

Solvent-Free and Atom-Economical Syntheses of this compound

Minimizing waste is a cornerstone of green chemistry, and this is addressed through solvent-free reactions and by maximizing atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product.

Solvent-Free Synthesis:

The reduction of 3,5-dimethylbenzaldehyde to this compound can potentially be carried out under solvent-free conditions. Solvent-free reactions reduce the environmental impact associated with solvent production, use, and disposal. For example, the oxidation of various benzyl alcohols to their corresponding aldehydes has been successfully achieved under solvent-free conditions using heterogeneous catalysts and molecular oxygen or air as the oxidant. rsc.orgrsc.orgmdpi.com These methodologies suggest that the reverse reaction, the reduction of the aldehyde, could also be feasible without a solvent, for instance, by using a solid-supported reducing agent or through catalytic transfer hydrogenation where the hydrogen donor can also act as the reaction medium.

Atom-Economical Synthesis:

The concept of atom economy is crucial in designing efficient synthetic routes. For the synthesis of this compound, addition reactions are inherently the most atom-economical. The direct hydrogenation of 3,5-dimethylbenzaldehyde is a prime example of a 100% atom-economical reaction, as all atoms of the reactants (the aldehyde and hydrogen) are incorporated into the final product.

H₂ + (CH₃)₂C₆H₃CHO → (CH₃)₂C₆H₃CH₂OH

The following table provides a comparative overview of different synthetic approaches to this compound from a green chemistry perspective.

| Synthetic Approach | Green Chemistry Aspect | Advantages | Challenges |

| Biocatalytic Reduction | Use of renewable catalysts, mild conditions | High enantioselectivity, biodegradable catalysts | Substrate scope may be limited, longer reaction times |

| Catalytic Transfer Hydrogenation | Avoids high-pressure H₂, potential for recyclable catalysts | Safer reaction conditions, good yields | Catalyst cost and stability, separation of byproducts |

| Solvent-Free Reduction | Waste minimization | Reduced environmental impact, simplified workup | Potential for higher reaction temperatures, mass transfer limitations |

| Direct Catalytic Hydrogenation | 100% Atom Economy | No byproducts, high efficiency | Requires specialized equipment for handling H₂ gas, catalyst cost |

Reactivity and Transformation of 3,5 Dimethylphenyl Methanol

Oxidation Reactions of (3,5-Dimethylphenyl)methanol

The oxidation of this compound can be controlled to yield either the corresponding aldehyde, 3,5-dimethylbenzaldehyde (B1265933), or the carboxylic acid, 3,5-dimethylbenzoic acid. The choice of oxidant and reaction conditions is crucial for achieving selectivity.

The selective oxidation of benzylic alcohols is a fundamental transformation in organic chemistry. In the case of this compound, mild oxidizing agents are typically employed to stop the reaction at the aldehyde stage. For instance, manganese dioxide (MnO₂) is a common reagent for converting benzylic alcohols to their corresponding aldehydes. While a direct example for this compound is not prominently cited, the oxidation of the analogous (3,5-dimethylphenyl)(phenyl)methanol to its ketone using MnO₂ proceeds in high yield, suggesting a similar efficacy for aldehyde synthesis.

More advanced catalytic systems have also been developed. An iridium-based pincer complex, (Phebox)Ir(OCOCF₃)₂OH₂, has been shown to catalyze the benzylic C–H oxidation of mesitylene (B46885). This process generates 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid as products, indicating that this compound is an intermediate that undergoes subsequent oxidation. researchgate.net The total yield for both oxidized products from mesitylene was reported as 35%. researchgate.net

Stronger oxidizing agents or more vigorous conditions will typically lead to the formation of 3,5-dimethylbenzoic acid. Production methods for 3,5-dimethylbenzoic acid often start from mesitylene, using oxidation processes that proceed through the alcohol and aldehyde intermediates. google.comgoogle.com

Table 1: Research Findings on the Oxidation of this compound and Related Compounds

| Starting Material | Oxidizing System | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Mesitylene (via this compound intermediate) | (Phebox)Ir(OCOCF₃)₂OH₂, Ag₂O | 3,5-Dimethylbenzaldehyde and 3,5-Dimethylbenzoic acid | 35% (combined) | researchgate.net |

| (3,5-Dimethylphenyl)(phenyl)methanol | MnO₂ in Dichloromethane | (3,5-Dimethylphenyl)(phenyl)methanone | 94% | |

| Mesitylene | Cobalt acetate (B1210297) catalyst, compressed air | 3,5-Dimethylbenzoic acid | High conversion (90%) | google.com |

The mechanism of oxidation depends on the specific reagent used. For transition-metal catalysts like the iridium complex, the reaction can proceed via an initial C-H activation of the alcohol's methylene (B1212753) group. researchgate.net Another possible pathway involves the formation of a metal-oxo species which then participates in the oxidation step.

For reagents like manganese dioxide, the oxidation is believed to occur on the surface of the solid reagent. The reaction likely proceeds through a radical mechanism, which is favorable at the benzylic position due to the resonance stabilization of the intermediate benzylic radical by the aromatic ring.

In acidic or stronger oxidizing conditions, the mechanism can involve the formation of a chromate (B82759) ester (if using chromium-based reagents) or proceed through hydride abstraction. The initial product, 3,5-dimethylbenzaldehyde, can form a hydrate (B1144303) in the presence of water, which is then further oxidized to the carboxylic acid.

Derivatization and Functionalization of this compound

The hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of esters, ethers, and other functionalized molecules. Furthermore, the benzylic position can be activated for substitution reactions, most commonly after converting the hydroxyl group into a better leaving group.

Esterification of this compound can be achieved through standard methods such as the Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. chemguide.co.uk This reversible reaction produces the corresponding ester and water. chemguide.co.uk Specialized reagents can also be used, for example, to synthesize 3,5-dimethylphenyl methacrylate, an acrylic monomer. tandfonline.com

Etherification reactions can also be performed. The Mitsunobu reaction provides a mild method for converting alcohols into a variety of functional groups, including ethers. This compound has been used in Mitsunobu reactions with N-hydroxyimides or other acidic components, in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as N,N,N',N'-tetramethylazodicarboxamide (TMAD), to yield the corresponding ether-linked products. researchgate.netresearchgate.net

The hydroxyl group of this compound is a poor leaving group and must be converted to a more labile group to facilitate nucleophilic substitution. A common strategy is to convert the alcohol into a benzylic halide. The reaction of this compound with thionyl chloride (SOCl₂) is an effective method for producing 1-(chloromethyl)-3,5-dimethylbenzene. mdpi.com This reaction proceeds with complete conversion of the starting alcohol, and yields of the chlorinated product can reach 71% depending on the stoichiometry of the reagents. mdpi.com Similarly, reagents like phosphorus tribromide (PBr₃) can be used to synthesize the corresponding benzylic bromide. stackexchange.com

The resulting 3,5-dimethylbenzyl halides are valuable substrates for nucleophilic substitution (Sₙ) reactions. These halides are particularly reactive because the benzylic position can stabilize both the transition states of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction. stackexchange.comspcmc.ac.in The π system of the benzene (B151609) ring provides effective stabilization through conjugation. spcmc.ac.in

The choice between an Sₙ1 and Sₙ2 pathway depends on the reaction conditions, including the nucleophile, solvent, and leaving group. While the substrate is a primary halide, which typically favors an Sₙ2 mechanism, the significant stability of the benzylic carbocation can facilitate Sₙ1 reactions, particularly with weak nucleophiles in polar, protic solvents. stackexchange.com These reactive intermediates, such as 3,5-dimethylbenzyl halides, are subsequently used to introduce the 3,5-dimethylbenzyl group into various molecular scaffolds, as seen in the synthesis of uracil (B121893) derivatives with potential anti-HIV activity. researchgate.net

Table 2: Research Findings on the Derivatization of this compound

| Reaction Type | Reagents | Product | Yield / Conditions | Reference |

|---|---|---|---|---|

| Halogenation (Chlorination) | Thionyl chloride (SOCl₂) | 1-(Chloromethyl)-3,5-dimethylbenzene | 50-71% yield at 23-100 °C | mdpi.com |

| Etherification (Mitsunobu) | A uracil derivative, PPh₃, TMAD | 3-(3,5-dimethylbenzyl)uracil congener | Reaction performed at 50 °C | researchgate.netresearchgate.net |

| Esterification | Methacrylic acid or derivative (inferred) | 3,5-Dimethylphenyl methacrylate | Reported synthesis | tandfonline.com |

| Nucleophilic Substitution (using the bromide derivative) | Various nucleophiles | N-alkylated products | Facilitated by stable benzyl (B1604629) cation | researchgate.netstackexchange.com |

Formation of this compound-Containing Supramolecular Assemblies

The this compound moiety, or more commonly its derivatives, serves as a valuable building block in the field of supramolecular chemistry. The specific arrangement of its methyl and hydroxyl groups allows it to participate in the self-assembly of large, ordered structures such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net

Research has demonstrated that derivatives of this compound are effective components in constructing complex supramolecular systems. For instance, the condensation of 2,6-dimethylphenol (B121312) with pyridine-4-carboxaldehyde, a reaction involving a related phenolic structure, leads to the formation of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium cations. iucr.orgiucr.org These cations, in the presence of halide anions (Cl⁻ or Br⁻), self-assemble into extended, ribbon-like structures in the solid state. iucr.orgiucr.org The assembly is directed by a network of hydrogen bonds where the halide ion accepts hydrogen bonds from the pyridinium (B92312) N-H⁺ group and the phenolic O-H groups of two different cations, demonstrating how the substituted phenyl ring dictates the packing and formation of the supramolecular architecture. iucr.orgiucr.org

In another example, the ligand 2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoic acid has been used to synthesize triorganotin(IV) complexes. researchgate.net Depending on the organic substituents on the tin atom (e.g., methyl, butyl, or phenyl), the resulting complexes can be either monomeric or form one-dimensional coordination polymers. In the polymeric structures, the tin atoms are bridged by carboxylate groups, creating extended chains. researchgate.net These studies highlight the utility of the 3,5-dimethylphenyl group in directing the assembly of intricate molecular architectures. iucr.orgresearchgate.net

Electrophilic Aromatic Substitution on the this compound Moiety

Regioselectivity and Reaction Mechanisms

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on this compound is governed by the combined directing effects of the hydroxymethyl group (-CH₂OH) and the two methyl groups (-CH₃). wikipedia.org Both alkyl groups and the hydroxymethyl group are classified as ortho, para-directors. organicchemistrytutor.com

The reaction mechanism proceeds via the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate determines the preferred position of substitution. For this compound, the two methyl groups at positions 3 and 5 strongly activate the ring towards electrophilic attack and direct incoming electrophiles to their ortho positions (C2, C4, C6) and their para position (C1, which is already substituted). The hydroxymethyl group at C1 also directs to its ortho (C2, C6) and para (C4) positions.

The cumulative effect is a strong activation of positions 2, 4, and 6. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of 2-, 4-, and 6-substituted products. The precise ratio of these isomers can be influenced by steric hindrance, with the less hindered C4 position often being a significant product. Computational tools can be employed to predict the most likely sites of reaction by calculating the energies of the possible intermediates. d-nb.inforsc.org

Influence of the Hydroxymethyl Group on Aromatic Reactivity

Substituents on a benzene ring influence the rate of electrophilic aromatic substitution compared to benzene itself. masterorganicchemistry.com Groups that increase the rate are termed "activating," while those that decrease it are "deactivating." masterorganicchemistry.com This effect is a combination of induction and resonance.

The hydroxymethyl group (-CH₂OH) is generally considered a weakly activating or very weakly deactivating group. Its influence is primarily inductive. The electronegative oxygen atom withdraws electron density from the methylene (-CH₂) group, which in turn withdraws density from the aromatic ring. However, this inductive effect is weaker than that of a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group because it is transmitted through the intervening carbon atom.

C-H Activation and Functionalization Strategies for this compound

Direct C-H activation has emerged as a powerful tool in organic synthesis for its efficiency. rsc.org This approach has been applied to benzylic alcohols and related aromatic compounds to forge new chemical bonds.

Directed C-H Activation adjacent to the Benzylic Alcohol

The C-H bonds of the hydroxymethyl group in benzylic alcohols are known as benzylic C-H bonds. These can be targeted for functionalization, such as oxidation or coupling reactions. Often, this requires the use of a directing group that positions a metal catalyst in proximity to the target C-H bond. rsc.org The native hydroxyl group itself can serve as a directing group, coordinating to a catalyst and facilitating the activation of the adjacent C-H bond. chemrxiv.org

For example, palladium-catalyzed acetoxylation of benzylic C-H bonds has been developed using picolinamide (B142947) as a directing group. rsc.org While direct C-H activation using the native hydroxyl group can be challenging, specialized ligand designs that promote hydrogen-bonding interactions have enabled alcohol-directed C-H activation. chemrxiv.orgchemistryworld.com Research on the C-H activation of mesitylene (1,3,5-trimethylbenzene) by an Iridium-Phebox complex (where Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)) led to the activation of a benzylic C-H bond. nih.gov The resulting organometallic complex, upon reaction with thionyl chloride, yielded 1-(chloromethyl)-3,5-dimethylbenzene, a compound that can be independently synthesized from this compound, linking the C-H activation of a related substrate to the target molecule's chemical space. nih.govresearchgate.net

| Catalyst/System | Directing Group Strategy | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Picolinamide | Acetoxylation | rsc.org |

| Palladium | Removable Oxime Ether | meta-C-H Arylation | nih.gov |

| Iridium-Phebox | Benzylic C-H of Mesitylene | Chlorination | nih.gov |

| Palladium | H-Bond-Acceptor Ligands | General C(sp³)–H Activation | chemrxiv.org |

Metal-Catalyzed C-H Functionalization of the Aromatic Ring

Beyond the benzylic position, the C-H bonds on the aromatic ring of this compound are targets for metal-catalyzed functionalization. These reactions often rely on directing groups to control regioselectivity, favoring substitution at the ortho or, more recently, the meta position relative to the directing group. rsc.org

The hydroxymethyl group can act as a directing group for ortho-C-H functionalization. However, achieving selective functionalization at the more distant meta-positions has been a significant challenge. Recent advances have utilized removable directing groups to achieve meta-C-H arylation of benzylic alcohols. nih.gov In one strategy, an oxime ether directing group was used with a palladium catalyst and a specific ligand to introduce aryl groups at the meta position of various benzylic alcohols. nih.gov

In other work, rhodium(III) catalysts have been used for the C-H functionalization of azobenzenes. acs.org Notably, a 4-hydroxy-3,5-dimethylphenyl group was employed as a readily cleavable N-substituent on the azobenzene. This allowed for Rh(III)-catalyzed C-H activation and annulation with aldehydes, where regioselectivity was controlled by both electronic and steric factors of the substituted rings. acs.org While not a direct functionalization of this compound itself, this demonstrates the utility of the 3,5-dimethylphenyl scaffold in complex metal-catalyzed transformations.

| Catalyst | Substrate Type | Position Functionalized | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(II) | Benzylic Alcohols | meta | Removable oxime ether directing group | nih.gov |

| Rhodium(III) | Azobenzenes | ortho to Azo Group | Use of a cleavable N-(4-hydroxy-3,5-dimethylphenyl) directing group | acs.org |

| Rhenium(I) | Arenes | ortho to Directing Group | Coupling with aldehydes | nih.gov |

| Rhodium(III) | Menadione Analogues | - | Weakly-coordinating N-oxide and carbonyl groups for C-H activation | researchgate.net |

Advanced Spectroscopic and Diffraction Studies of 3,5 Dimethylphenyl Methanol and Its Derivatives

Mass Spectrometry (MS) of (3,5-Dimethylphenyl)methanol

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides crucial data for molecular formula confirmation and for understanding its fragmentation pathways, which aids in its structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the exact mass to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₉H₁₂O. nist.govncats.io The exact mass of a molecule is calculated using the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O). By comparing the experimentally measured accurate mass from an HRMS instrument with the theoretically calculated exact mass, the molecular formula can be confirmed with a high degree of confidence. copernicus.org For instance, the analysis of complex organic mixtures containing isomers with the formula C₉H₁₂O has been performed using high-resolution mass spectrometry, demonstrating its capability to distinguish between different structural arrangements. researchgate.net

Table 1: Theoretical Exact Mass for C₉H₁₂O

| Atom | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (¹²C) | 12.000000 | 9 | 108.000000 |

| Hydrogen (¹H) | 1.007825 | 12 | 12.093900 |

| Oxygen (¹⁶O) | 15.994915 | 1 | 15.994915 |

| Total Exact Mass | 136.088815 |

An experimentally determined high-resolution mass value that closely matches this theoretical exact mass would serve as strong evidence for the molecular formula C₉H₁₂O.

Fragmentation Patterns and Structural Information from this compound

Electron ionization (EI) mass spectrometry is commonly used to generate fragment ions from a molecule. The resulting mass spectrum displays a pattern of peaks corresponding to these fragments, which provides valuable information about the compound's structure. The mass spectrum of this compound, available in the NIST (National Institute of Standards and Technology) database, shows several characteristic peaks. nist.gov

The fragmentation of benzyl (B1604629) alcohol and its derivatives typically follows predictable pathways. The molecular ion peak (M⁺˙) for this compound is observed at an m/z of 136, corresponding to its molecular weight. nist.govchemicalbook.com

Common fragmentation pathways for benzyl alcohols include:

Loss of a hydrogen atom: This leads to the formation of a stable oxonium ion, resulting in a peak at m/z 135 (M-1).

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond results in the loss of a hydroxyl radical (17 Da), which is not a dominant peak in the spectrum of this compound.

Loss of water (H₂O): Dehydration can occur, leading to a peak at m/z 118 (M-18).

Benzylic cleavage: The most significant fragmentation pathway for benzyl alcohols involves the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation. For this compound, this would involve the loss of the CH₂OH group, but a more prominent fragmentation is the loss of a hydrogen from the methylene (B1212753) group followed by rearrangement.

Tropylium (B1234903) ion formation: A characteristic feature in the mass spectra of many benzyl derivatives is the formation of the tropylium ion (C₇H₇⁺) at m/z 91. However, in the case of this compound, the substitution pattern influences the fragmentation, leading to a different base peak.

In the mass spectrum of this compound, the base peak (the most intense peak) is observed at m/z 121. This corresponds to the loss of a methyl group (CH₃•, 15 Da) from the molecular ion. This fragmentation is highly favored due to the formation of a stable hydroxytropylium-like ion.

Another significant peak is observed at m/z 105, which can be attributed to the loss of a methyl group from the m/z 120 ion (formed by the loss of a hydrogen atom from the methyl group) or rearrangement and loss of formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion. A peak at m/z 77 is also present, corresponding to the phenyl cation (C₆H₅⁺), which arises from the cleavage of the bond between the aromatic ring and the CH₂OH group, followed by the loss of the methyl groups.

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 136 | [C₉H₁₂O]⁺˙ (Molecular Ion) | Moderate |

| 121 | [C₈H₉O]⁺ (Loss of CH₃) | High (Base Peak) |

| 105 | [C₇H₅O]⁺ | Moderate |

| 93 | [C₇H₉]⁺ | Moderate |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

Data interpreted from publicly available mass spectra. nist.govchemicalbook.com

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of an experimental crystal structure for this compound, the analysis of its intermolecular interactions and crystal packing must be speculative, based on the known behavior of related compounds like other benzyl alcohol derivatives. The primary intermolecular interaction expected in the solid state would be hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or cyclic motifs of molecules.

In addition to hydrogen bonding, other weaker interactions would also play a role in the crystal packing, including:

π-π stacking: The aromatic rings of adjacent molecules could stack on top of each other.

C-H···π interactions: The hydrogen atoms of the methyl groups or the aromatic ring could interact with the π-system of a neighboring molecule.

The formation of co-crystals of this compound with other molecules (co-formers) could lead to novel crystal structures with different intermolecular interaction patterns and potentially altered physical properties. However, no such co-crystal structures have been reported in the literature to date.

Polymorphism and Solid-State Behavior of this compound Compounds

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability.

There is currently no published evidence of polymorphism for this compound. The study of polymorphism in related benzyl alcohol derivatives has shown that different substitution patterns on the aromatic ring can influence the ability of a compound to form multiple crystalline phases. nih.gov The presence of the two methyl groups at the 3 and 5 positions in this compound will influence its molecular symmetry and packing possibilities, but whether this leads to polymorphism would require experimental investigation through techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) under various crystallization conditions.

Computational Chemistry and Theoretical Investigations of 3,5 Dimethylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3,5-Dimethylphenyl)methanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic properties of molecules. nih.gov DFT studies on substituted benzyl (B1604629) alcohols, which are structurally related to this compound, have provided valuable insights into their reactivity and electronic structure. For instance, theoretical investigations into the oxidation of benzyl alcohol using graphene oxide as a catalyst have been performed at the B3LYP/6-31G level of theory. nih.gov Such studies help in understanding reaction mechanisms and the role of catalysts. nih.gov

In the context of this compound, DFT calculations can be employed to determine various molecular properties. While specific studies on this exact molecule are not abundant, the principles from research on similar compounds can be applied. DFT can be used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations are crucial for understanding the molecule's reactivity. For example, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The effect of substituents on the benzene (B151609) ring on the reactivity of benzyl alcohols has been a subject of kinetic studies, which can be further illuminated by DFT. For instance, studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups can accelerate reaction rates, a phenomenon that can be rationalized through DFT calculations of electronic properties. epa.gov

Below is an interactive data table showcasing typical electronic properties that can be calculated for this compound using DFT.

| Property | Calculated Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 1.8 | Debye |

Note: The values in this table are representative and would be obtained from a specific DFT calculation.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide very accurate results. For molecules like benzyl alcohol, high-level ab initio calculations have been used to predict properties such as rotational barriers. nih.govacs.org

For this compound, ab initio calculations could be used to accurately determine its electronic structure and predict its reactivity. These methods are particularly useful for studying reaction mechanisms, such as the oxidation of the alcohol to the corresponding aldehyde. patsnap.com The insights gained from such calculations can help in the design of new catalysts and reaction conditions.

The reactivity of benzyl alcohol and its derivatives can be influenced by the solvent environment. asianpubs.org Ab initio calculations, combined with continuum solvation models, can be used to study the effect of the solvent on the electronic structure and reactivity of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the rotation of the O-H bond.

The study of benzyl alcohol has shown that the gauche conformation is the most stable. nih.govacs.org The potential energy surface for the rotation of the hydroxymethyl group in this compound is expected to be influenced by the steric hindrance of the two methyl groups on the phenyl ring. These methyl groups would likely create a higher energy barrier for rotation compared to unsubstituted benzyl alcohol.

A potential energy surface (PES) can be generated by performing a series of single-point energy calculations at different dihedral angles of the rotating bond. The resulting surface reveals the minimum energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. chemrxiv.org

Below is an interactive data table that illustrates a hypothetical potential energy surface for the rotation of the hydroxymethyl group in this compound.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed |

| 60 | 0.0 | Gauche (Staggered) |

| 120 | 4.5 | Eclipsed |

| 180 | 1.0 | Anti (Staggered) |

Note: These values are illustrative and represent a simplified potential energy surface.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into dynamic processes.

MD simulations can be used to study the behavior of this compound in various solvents. These simulations can reveal how the molecule moves, rotates, and interacts with the surrounding solvent molecules. For instance, simulations of liquid methanol have been performed to understand its structural and dynamic properties. nih.govresearchgate.net

The dynamics of this compound in solution will be influenced by factors such as the polarity of the solvent and the ability of the solvent to form hydrogen bonds. In a protic solvent like water or methanol, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to a complex network of intermolecular interactions. mdpi.com

MD simulations are particularly well-suited for studying the non-covalent interactions between this compound and other molecules. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in the solvation of the molecule and its interactions with biological targets or other chemical species.

Simulations of benzyl alcohol in various environments have provided insights into its interactions. nih.gov For this compound, the two methyl groups on the phenyl ring will increase the non-polar surface area of the molecule, influencing its solubility in different solvents. The hydroxyl group, however, will still be the primary site for strong, specific interactions like hydrogen bonding.

The strength and nature of these interactions can be quantified from MD simulations by calculating properties such as radial distribution functions and interaction energies. This information is valuable for understanding the thermodynamics of solvation and for predicting how the molecule will behave in different chemical environments.

Computational Studies of Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies can reveal detailed mechanistic pathways, identify key intermediates, and characterize the transition states that govern reaction rates and selectivity.

Transition State Characterization for this compound Reactions

While specific transition state characterizations for reactions of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous substituted benzyl alcohols. For instance, in the oxidation of benzylic alcohols, DFT calculations are frequently used to model the transition states of key steps such as hydrogen abstraction or hydride transfer.

In the oxidation of benzyl alcohol to benzaldehyde (B42025) on metal oxide clusters, DFT has been used to provide optimized structures and energetic data for reagents, intermediates, transition states, and products. nih.govunipa.it For example, in the oxidation of benzyl alcohol on Au8 and Au6Pd2 clusters, DFT calculations have shown that the activation of the O-H bond by a chemisorbed oxygen atom is a critical step, and the transition state for this process has been characterized. mdpi.com The presence of palladium in the cluster was found to stabilize the transition state, thus lowering the activation energy barrier. mdpi.com

Similarly, in the C–H oxidation of alkylated benzenes to benzylic alcohols, DFT calculations have been employed to support a proposed proton-coupled electron transfer (PCET) pathway. acs.org These calculations identified a transition state with a low energy barrier, providing evidence for the proposed mechanism. acs.org Such computational approaches could be directly applied to investigate the transition states in reactions of this compound, providing detailed geometric and energetic information about the highest energy point along the reaction coordinate.

Table 1: Representative Computationally Derived Parameters for Benzyl Alcohol Oxidation

| Parameter | Value | Computational Method | Reference |

| Activation Energy (O-H cleavage on Au8) | 21.8 kcal/mol | DFT (M06) | mdpi.com |

| Activation Energy (O-H cleavage on Au6Pd2) | 12.4 kcal/mol | DFT (M06) | mdpi.com |

| Reaction Enthalpy (Overall Oxidation) | -35.1 kcal/mol | DFT (M06) | mdpi.com |

Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the most likely reaction pathways and understanding the origins of selectivity in chemical transformations. For this compound, theoretical studies can be employed to explore various potential reaction channels and identify the one with the lowest energetic barrier.

For example, in the oxidation of benzyl alcohol, computational studies have elucidated two primary competing pathways. osti.gov By calculating the energy profiles for these different routes, researchers can predict which products are likely to form under specific reaction conditions. The kinetic and thermodynamic favorability of each step can be assessed to build a comprehensive picture of the reaction landscape.

The substitution pattern on the aromatic ring significantly influences the electronic properties and, consequently, the reaction pathways. In the case of this compound, the two methyl groups are electron-donating, which can affect the stability of intermediates and transition states. DFT calculations can quantify these electronic effects and predict how they influence the regioselectivity and stereoselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the directing effects of the methyl and hydroxymethyl groups can be computationally modeled to predict the most probable sites of substitution.

Furthermore, computational models can predict the product distribution in reactions where multiple outcomes are possible. By comparing the activation energies for the formation of different products, a theoretical prediction of the product ratios can be obtained. This information is invaluable for optimizing reaction conditions to favor the formation of a desired product. The kinetics of the oxidation of substituted benzyl alcohols have been studied, and a mechanism involving the transfer of a hydride ion to the oxidant has been proposed, supported by a reaction constant (ρ+) of –2.14, indicating an electron-deficient reaction center in the transition state. rsc.org

Machine Learning and AI in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering new avenues for prediction, discovery, and synthesis planning. While specific applications to this compound are still emerging, the existing methodologies demonstrate significant potential for advancing the study of this compound.

Predictive Models for Synthesis and Properties

ML models, particularly artificial neural networks (ANNs), have been successfully used to predict various properties of organic molecules, including those containing alcohol functional groups. researchgate.netvcovo.com By using molecular descriptors (features that encode structural and electronic information), these models can be trained to predict properties such as reactivity, solubility, and spectroscopic signatures. For this compound, a model could be developed by training on a dataset of substituted benzyl alcohols to predict its specific properties. For instance, ML models have been developed to predict the threshold sooting index (TSI) of fuels containing alcohols and ethers, demonstrating the applicability of these techniques to oxygenated aromatic compounds. researchgate.netvcovo.com

Table 2: Examples of Machine Learning Applications in Chemical Property Prediction

| Predicted Property | Machine Learning Model | Input Features | Application Area | Reference |

| Threshold Sooting Index | Artificial Neural Network (ANN) | Functional groups, molecular weight, branching index | Fuel Chemistry | researchgate.netvcovo.com |

| Reaction Yield | Support Vector Regression (SVR) | Quantum chemical and topological descriptors | Synthesis Planning | nottingham.ac.uk |

| Wine Aroma Profile | Artificial Neural Network (ANN) | Volatile organic compound concentrations | Food Chemistry | unrn.edu.ar |

| Alcohol Consumption | XGBoost, LASSO, Ridge Regression | Blood and urine-derived biomarkers | Health | nih.gov |

Data-Driven Discovery of Novel this compound Chemistry

For example, a data-driven approach could be used to screen for potential catalysts for the selective oxidation of this compound to 3,5-dimethylbenzaldehyde (B1265933). By training a model on a dataset of known oxidation reactions, it may be possible to predict which catalysts would be most effective for this specific substrate. Furthermore, AI can be used in "de novo" design to generate novel molecules with desired properties that incorporate the this compound scaffold. These generative models can explore a vast chemical space to propose new structures for applications in materials science, agrochemicals, or pharmaceuticals.

The integration of AI with automated synthesis platforms offers the potential for closed-loop discovery, where AI algorithms propose new experiments, which are then carried out by robotic systems, and the results are fed back to the AI to refine its models. nih.gov This autonomous approach could rapidly explore the chemical space around this compound, leading to the discovery of new reactions, materials, and applications at an unprecedented rate.

Applications of 3,5 Dimethylphenyl Methanol in Advanced Materials and Catalysis

Role of (3,5-Dimethylphenyl)methanol as a Building Block in Polymer Chemistry

The incorporation of the 3,5-dimethylphenyl moiety into polymer structures can significantly influence their physical and chemical properties. The bulkiness of the dimethyl-substituted ring can disrupt chain packing, often leading to enhanced solubility and processability of otherwise rigid polymers. Furthermore, the specific stereoelectronic nature of this group can be harnessed to create materials with tailored thermal, mechanical, and optical characteristics.

Synthesis of Novel Polyimides Incorporating this compound Moieties

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The properties of these materials can be finely tuned by altering the chemical structure of the diamine and dianhydride monomers used in their synthesis. While this compound cannot be directly polymerized into a polyimide, it serves as a crucial starting material for synthesizing custom diamine monomers that contain the 3,5-dimethylphenyl structural unit.

The most common method for polyimide synthesis is a two-step process. First, a diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the characteristic imide ring.

To incorporate the this compound moiety, it must first be chemically modified to generate a diamine. A hypothetical synthetic route could involve converting the benzylic alcohol to a leaving group, followed by a reaction to couple two units and introduce amino functionalities. The resulting diamine, bearing two 3,5-dimethylphenyl groups, can then be polymerized with various dianhydrides to produce novel polyimides.

Research on polyimides synthesized from diamines with ortho-methyl substituents has shown that these methyl groups play a critical role in modifying the polymer's properties. The presence of these groups hinders inter-chain packing and can restrict rotational freedom along the polymer backbone. This disruption typically leads to:

Increased Solubility: The reduced packing efficiency makes the polymer more amenable to dissolution in organic solvents, which is a significant advantage for processing and fabrication of films and coatings.

Modified Thermal Properties: Glass transition temperatures (Tg) can be altered depending on the specific monomer structures and the degree to which the methyl groups affect chain mobility.

Enhanced Gas Permeability: The increase in fractional free volume resulting from inefficient chain packing can make polyimide membranes more permeable to gases, a desirable trait for gas separation applications.

| Component | Examples | Role in Synthesis |

|---|---|---|

| Dianhydrides | Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Provides the dianhydride functionality for reaction with diamines to form the poly(amic acid) precursor. |

| Diamines | 4,4'-Oxydianiline (ODA), p-Phenylenediamine (PPD), Diamines derived from this compound | Provides the nucleophilic amino groups that react with the dianhydride. The structure of the diamine is a key determinant of the final polymer's properties. |

| Solvents | N-methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc) | Solubilizes the monomers and the intermediate poly(amic acid) to allow for high molecular weight polymer formation. |

| Imidization Method | Thermal treatment (heating up to 300°C) or Chemical treatment (e.g., acetic anhydride/pyridine) | Converts the poly(amic acid) into the final, stable polyimide structure by cyclodehydration. |

Development of Functional Polymeric Materials from this compound Derivatives

This compound can be readily converted into various monomers for the synthesis of a wide range of functional polymers. One straightforward approach is the synthesis of (3,5-dimethylbenzyl) methacrylate. This is achieved by reacting this compound with methacryloyl chloride or methacrylic anhydride. The resulting monomer can then undergo free-radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with controlled molecular weights and low polydispersity.

The resulting poly((3,5-dimethylbenzyl) methacrylate) possesses bulky pendant groups that significantly raise the polymer's glass transition temperature (Tg) and influence its solubility profile. These characteristics make it a candidate for applications requiring amorphous polymers with good thermal stability.

A more direct route to creating polymeric materials from this compound involves its acid-catalyzed oligomerization. Research has demonstrated that when heated in the presence of a montmorillonite clay catalyst, 3,5-dimethylbenzyl alcohol undergoes a linear oligomerization and cyclization process. This reaction yields polycyclic aromatic compounds, primarily 1,3,5,7-tetramethylanthracene, as the major product. This process involves the formation of a benzylic carbocation intermediate, which then reacts with another alcohol molecule in a Friedel-Crafts-type alkylation, eventually leading to the fused aromatic ring system.

| Compound | Structure | Yield (%) |

|---|---|---|

| 1,3,5,7-tetramethyl-9,10-dihydroanthracene | Intermediate | 1% |

| 4-(3',5'-dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracene | Intermediate | 0.23% |

| 1,3,5,7-tetramethylanthracene | Major Product | 85% |

| 4-(3',5'-dimethylbenzyl)-1,3,5,7-tetramethylanthracene | Byproduct | 5% |

Cellulose (B213188) and Chitin Derivatives with (3,5-Dimethylphenyl)methyl Carbamate (B1207046) Units

Cellulose and chitin are abundant natural polysaccharides that can be chemically modified to create high-value functional materials. One of the most commercially successful modifications involves the reaction of the hydroxyl groups on the polysaccharide backbone with isocyanates to form carbamate derivatives. Cellulose tris(3,5-dimethylphenyl carbamate) is a particularly important derivative, widely known as a highly effective chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). researchgate.netmdpi.com

The synthesis involves reacting cellulose with an excess of 3,5-dimethylphenyl isocyanate in a suitable solvent like pyridine (B92270) or an ionic liquid. researchgate.netnih.gov This reaction attaches 3,5-dimethylphenyl carbamate groups to the hydroxyls of the glucose units in the cellulose chain. When this derivatized cellulose is coated onto a silica support, it creates a CSP with exceptional chiral recognition capabilities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and the carbamate derivative. The bulky 3,5-dimethylphenyl groups create a well-defined chiral environment, and enantioselectivity is achieved through a combination of hydrogen bonding, π-π stacking, and steric interactions. rsc.org

Recent research has focused on developing more controlled and sustainable synthesis methods. This includes using ionic liquids as green reaction media and developing regioselective synthesis techniques to create mixed-carbamate derivatives. nih.govabo.fi For example, by protecting the C6 hydroxyl group of the glucose unit, it is possible to functionalize the C2 and C3 positions with 3,5-dimethylphenyl carbamate and then introduce a different functional group at the C6 position. abo.fiabo.fi This approach allows for the creation of "hybrid" CSPs with tunable selectivity for a broader range of chiral compounds. abo.fiabo.fi

This compound in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The design of synthetic host molecules that can selectively bind specific guest molecules is a central theme. The 3,5-dimethylphenyl group, derived from this compound, is a valuable building block in this field due to its defined steric profile and hydrophobic character, which can be used to construct specific binding cavities.

Design and Synthesis of Receptors Incorporating this compound Units

Synthetic receptors, such as calixarenes and cyclodextrins, are macrocyclic molecules with pre-organized cavities capable of encapsulating guest molecules. The binding properties of these hosts can be precisely tuned by chemically modifying their structure. This compound can be used as a precursor to create functional "arms" that are attached to the rim of a macrocyclic scaffold.

The synthesis typically involves converting the benzylic alcohol of this compound into a more reactive group, such as a benzyl (B1604629) bromide. This electrophilic derivative can then be reacted with the nucleophilic hydroxyl groups on a calixarene, for example, to append the 3,5-dimethylbenzyl groups to the macrocycle's upper or lower rim.

By attaching multiple 3,5-dimethylphenyl units around the entrance of the host's cavity, a well-defined, hydrophobic pocket is created. The size, shape, and depth of this pocket can be controlled by the choice of the macrocyclic platform and the specific conformation of the appended groups. These groups act as "gatekeepers" or "linings" for the cavity, enabling selective recognition of guest molecules that are complementary in size, shape, and chemical nature. The methyl groups provide steric bulk, while the aromatic rings offer the potential for CH-π and π-π interactions with suitable guests.

Host-Guest Chemistry and Self-Assembly Processes

The formation of a stable host-guest complex is driven by the sum of multiple weak, non-covalent interactions. When a receptor functionalized with 3,5-dimethylphenyl units encounters a suitable guest molecule, the system can achieve a lower energy state by forming an inclusion complex. The primary driving forces for binding within the hydrophobic pocket created by these units include:

Van der Waals Forces: Close contact between the surfaces of the host's cavity and the guest molecule.

Hydrophobic Effect: In aqueous media, the release of ordered water molecules from the hydrophobic surfaces of the host and guest upon complexation provides a favorable entropic driving force.

CH-π Interactions: The electron-rich π-system of the aromatic rings can interact favorably with C-H bonds of the guest molecule.

These principles of molecular recognition can be extended to direct the self-assembly of more complex architectures. If a molecule is designed to have both a host and a guest component, or if two different but complementary host and guest molecules are mixed, they can spontaneously associate into larger, ordered structures. The precise geometry and steric demands of the 3,5-dimethylphenyl groups can be used to control the directionality and stoichiometry of these interactions, leading to the formation of discrete supramolecular capsules, chains, or networks.

Catalytic Applications of this compound and its Derivatives